![molecular formula C10H12F2NO5P B14073552 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
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Overview
Description
4-(Phosphonodifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonodifluoromethyl group attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen fluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor molecule, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(Phosphonodifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, difluoromethylation, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Phosphonodifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phosphonodifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenylalanine analogs.
Scientific Research Applications
Scientific Research Applications
- PTP Inhibitors Compounds synthesized from phosphonodifluoromethyl phenylalanine (F2Pmp), such as 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, can act as novel protein tyrosine phosphatase (PTP) inhibitors .
- Pharmaceutical Research Protein tyrosine phosphatases (PTPs) are drug targets . Inhibitors of protein tyrosine phosphatases may have therapeutic potential .
Chemical Information
Related Compounds
Other related propanoic acid compounds and their applications:
- 3-(2-Ethoxy-4-{4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy] butoxy}phenyl)propanoic acid This compound is a brain penetrant allosteric potentiator at the metabotropic glutamate receptor 2 (mGluR2) .
- (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid can be found at MilliporeSigma for scientific research .
- 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid Derivatives of loxoprofen that have lower membrane permeabilization activity than other NSAIDs .
- (2S)-2-(Butylsulfonylamino)-3-{4-[4-(4-piperidyl)butoxy}phenyl propanoic acid also known as Tirofiban .
- [3-[3-ethoxycarbonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinolin-1-yl]-1-hydroxy-1-phosphonopropyl]phosphonic acid is a chemical compound with applications as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodifluoromethyl group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that recognize phosphorylated substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
4-(Phosphono)-L-phenylalanine: Lacks the difluoromethyl group but retains the phosphono functionality.
4-(Difluoromethyl)-L-phenylalanine: Contains the difluoromethyl group without the phosphono group.
Uniqueness: 4-(Phosphonodifluoromethyl)-L-phenylalanine is unique due to the presence of both the phosphono and difluoromethyl groups, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Biological Activity
2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into its synthesis, biological activity, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H12F2N1O4P
- Molecular Weight : 267.18 g/mol
- CAS Number : 1215491-30-7
The compound primarily interacts with the AMPA receptors in the central nervous system. AMPA receptors are critical for fast synaptic transmission in the brain and are implicated in various neurological processes, including learning and memory. The difluoromethyl phosphonate group enhances the compound's ability to inhibit receptor endocytosis, thereby maintaining synaptic efficacy .
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. It has been shown to mitigate excitotoxicity caused by excessive glutamate signaling, which is a common pathological feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibitory Effects on AMPA Receptors
The compound functions as an antagonist at AMPA receptors, effectively inhibiting their activity. This inhibition can be beneficial in conditions where overactivation of these receptors leads to neuronal damage. Studies have demonstrated that it can reduce neuronal death in models of excitotoxicity .
Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of ischemia revealed that treatment with this compound significantly reduced neuronal loss and improved functional recovery post-injury. The results indicated a marked decrease in markers of oxidative stress and inflammation, suggesting a robust neuroprotective effect .
Study 2: Synaptic Plasticity
In vitro studies using hippocampal slices showed that this compound could enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The modulation of AMPA receptor activity by the compound was linked to improved synaptic plasticity outcomes .
Research Findings
Study | Findings | |
---|---|---|
Rodent Ischemia Model | Reduced neuronal loss and oxidative stress | Neuroprotective effects confirmed |
Hippocampal Slice Studies | Enhanced LTP and synaptic plasticity | Potential cognitive enhancement |
AMPA Receptor Interaction | Inhibition of receptor endocytosis | Maintains synaptic function |
Properties
IUPAC Name |
2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDUMKHDIFUQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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